molecular formula C14H16N4O B10762798 Ethoxazene CAS No. 1238467-62-3

Ethoxazene

Cat. No.: B10762798
CAS No.: 1238467-62-3
M. Wt: 256.30 g/mol
InChI Key: GAWOVNGQYQVFLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxazene can be synthesized through the azo coupling reaction between 4-ethoxyaniline and 1,3-diaminobenzene . The reaction typically involves the diazotization of 4-ethoxyaniline followed by coupling with 1,3-diaminobenzene under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the azo group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Ethoxazene as an analgesic involves its interaction with specific molecular targets in the nervous system. It is believed to modulate pain perception by inhibiting certain pathways involved in pain signaling. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Ethoxazene can be compared with other azo compounds and non-narcotic analgesics:

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.

Properties

CAS No.

1238467-62-3

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3

InChI Key

GAWOVNGQYQVFLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Origin of Product

United States

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